molecular formula C14H12N4O B14523305 Imidazo[1,2-a]pyrimidine-3-carboxamide, 2-methyl-N-phenyl- CAS No. 62772-76-3

Imidazo[1,2-a]pyrimidine-3-carboxamide, 2-methyl-N-phenyl-

Cat. No.: B14523305
CAS No.: 62772-76-3
M. Wt: 252.27 g/mol
InChI Key: VXUULSGWFXJARS-UHFFFAOYSA-N
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Description

2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents such as water under microwave irradiation, which has been found to be suitable for achieving high yields .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been explored for the efficient construction of imidazo[1,2-a]pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbon atoms of the imidazo[1,2-a]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, the compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide include:

Uniqueness

What sets 2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide apart from similar compounds is its specific substitution pattern and the resulting biological activities. Its unique structure allows for selective inhibition of COX-2, which is not commonly observed in other imidazo[1,2-a]pyrimidine derivatives .

Properties

CAS No.

62772-76-3

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C14H12N4O/c1-10-12(18-9-5-8-15-14(18)16-10)13(19)17-11-6-3-2-4-7-11/h2-9H,1H3,(H,17,19)

InChI Key

VXUULSGWFXJARS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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